molecular formula C12H19ClN2O3 B12830831 4-(Aminomethyl)-N-(2-(2-hydroxyethoxy)ethyl)benzamide hydrochloride

4-(Aminomethyl)-N-(2-(2-hydroxyethoxy)ethyl)benzamide hydrochloride

Cat. No.: B12830831
M. Wt: 274.74 g/mol
InChI Key: CCZALGSPYXYNJF-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N-(2-(2-hydroxyethoxy)ethyl)benzamide hydrochloride is a chemical compound with a complex structure that includes an aminomethyl group, a hydroxyethoxyethyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-N-(2-(2-hydroxyethoxy)ethyl)benzamide hydrochloride typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the aminomethyl group and the hydroxyethoxyethyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-N-(2-(2-hydroxyethoxy)ethyl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl and hydroxyethoxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(Aminomethyl)-N-(2-(2-hydroxyethoxy)ethyl)benzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-N-(2-(2-hydroxyethoxy)ethyl)benzamide hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
  • 4-(2-Hydroxyethoxy)benzaldehyde

Uniqueness

4-(Aminomethyl)-N-(2-(2-hydroxyethoxy)ethyl)benzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and reactivity.

Properties

Molecular Formula

C12H19ClN2O3

Molecular Weight

274.74 g/mol

IUPAC Name

4-(aminomethyl)-N-[2-(2-hydroxyethoxy)ethyl]benzamide;hydrochloride

InChI

InChI=1S/C12H18N2O3.ClH/c13-9-10-1-3-11(4-2-10)12(16)14-5-7-17-8-6-15;/h1-4,15H,5-9,13H2,(H,14,16);1H

InChI Key

CCZALGSPYXYNJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)C(=O)NCCOCCO.Cl

Origin of Product

United States

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